molecular formula C12H17NO B2455796 (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine CAS No. 2248219-44-3

(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine

Cat. No. B2455796
CAS RN: 2248219-44-3
M. Wt: 191.274
InChI Key: IKSQDUGSWXJIFP-PKEIRNPWSA-N
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Description

(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine, also known as DIHAP, is a chemical compound that has attracted a lot of attention in recent years due to its potential applications in scientific research. DIHAP is a chiral amine that can be synthesized using various methods, and it has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine is not fully understood, but it is thought to act as an agonist for certain receptors in the brain, including the dopamine and serotonin receptors. This may explain its potential use in the treatment of neurological disorders such as schizophrenia and depression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including its ability to increase dopamine and serotonin levels in the brain. It has also been found to exhibit antipsychotic and antidepressant properties, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine in lab experiments include its high purity and chiral nature, which makes it a useful building block for the synthesis of chiral compounds. However, its limitations include its potential toxicity and the difficulty in synthesizing it in large quantities.

Future Directions

For research on (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine include its use as a potential drug candidate for the treatment of neurological disorders, as well as its use as a chiral building block for the synthesis of new pharmaceuticals and natural products. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential side effects and toxicity.

Synthesis Methods

(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine can be synthesized using several methods, including the reductive amination of 3,4-dihydro-1H-isochromen-1-one with (R)-1-amino-2-propanol, and the reduction of 3,4-dihydro-1H-isochromen-1-one with sodium borohydride followed by the reductive amination of the resulting alcohol with (R)-1-amino-2-propanol. These methods have been found to be efficient and yield high-quality this compound.

Scientific Research Applications

(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has been found to have a range of scientific research applications, including its use as a chiral building block in the synthesis of pharmaceuticals and natural products. It has also been used as a ligand in asymmetric catalysis, and as a reagent in the preparation of chiral amines. Moreover, this compound has been found to exhibit biological activity, making it a promising candidate for drug discovery.

properties

IUPAC Name

(2R)-2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12H,6-8,13H2,1H3/t9-,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSQDUGSWXJIFP-PKEIRNPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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